Tert-butyl 4-vinylpiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate involves multiple steps, starting from readily available reagents. An efficient approach includes SN2 substitution, borohydride reduction, oxidation, and acylation steps, yielding the target compound with significant efficiency. This method is noted for its simplicity, scalability, and the high yield of the final product (Chen Xin-zhi, 2011).
Molecular Structure Analysis
Molecular structure determination through X-ray crystallography and DFT analyses reveals the compound's conformation and electronic properties. Crystallographic studies have provided detailed insights into the molecular geometry, confirming the stability of the compound and its intermediates under various conditions (N. Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl 4-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including Diels-Alder reactions, which are pivotal for synthesizing complex organic molecules. These reactions highlight the compound's versatility as a building block in organic synthesis (A. I. Moskalenko & V. Boev, 2014).
Scientific Research Applications
Synthesis of Pipecolic Acid Derivatives : The vinylfluoro group, as seen in compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, is an acetonyl cation equivalent under acidic conditions. This property has been utilized in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, which are valuable in medicinal chemistry (Purkayastha et al., 2010).
Synthesis of Aza and Fluorine-Substituted Compounds : The compound is used in the synthesis of aza and fluorine-substituted 3-(piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-ones, indicating its utility in creating complex molecular structures for potential therapeutic applications (Han et al., 2009).
Synthesis of Piperidine Derivatives : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, serves as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, showcasing its significance in drug development (Chen Xin-zhi, 2011).
Chemical Transformations and Syntheses : The compound is involved in various chemical reactions and transformations, such as the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with other chemical agents. These transformations are crucial for developing pharmaceuticals and other complex organic molecules (Moskalenko & Boev, 2014).
Reactions with Aromatic Carboxylic Acids : The compound reacts with aromatic carboxylic acids to produce derivatives useful in synthetic organic chemistry. Such reactions are significant for creating compounds with specific functionalities (Alizadeh et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause certain health hazards . Specific hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-ethenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCYFONIRHGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448075 | |
Record name | tert-Butyl 4-ethenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-vinylpiperidine-1-carboxylate | |
CAS RN |
180307-56-6 | |
Record name | tert-Butyl 4-ethenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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